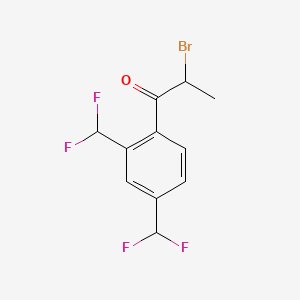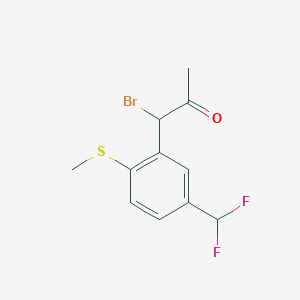
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a methylthio group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Substitution Reactions: The difluoromethyl and methylthio groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl iodide (CF2HI) and methylthiolate (CH3S-).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thioethers, ethers
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both difluoromethyl and methylthio groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrF2OS |
|---|---|
Poids moléculaire |
309.17 g/mol |
Nom IUPAC |
1-bromo-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
Clé InChI |
LNDNHAQYFHCOFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)

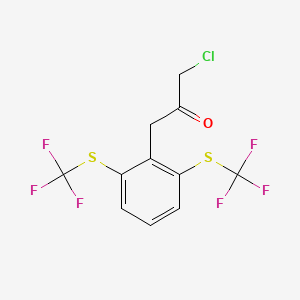

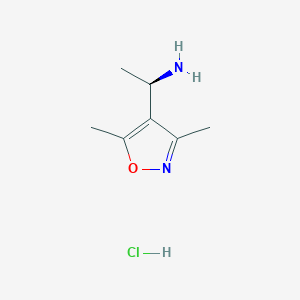
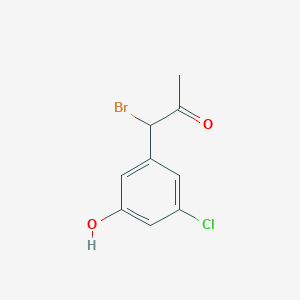

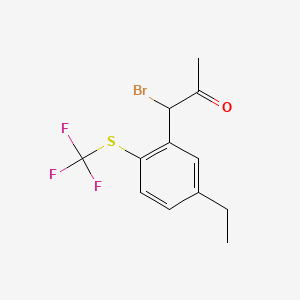

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)


